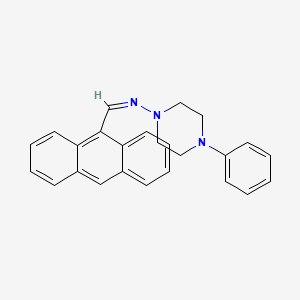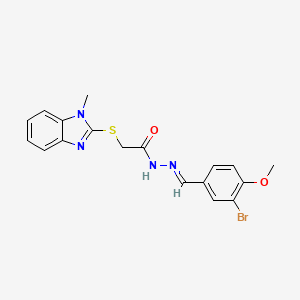![molecular formula C20H15BrClN3O2S B11665298 N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11665298.png)
N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida es un complejo compuesto orgánico que presenta una combinación única de grupos bromo, cloro, ciano y sulfanyl. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura principal de piridina, seguida de la introducción de los sustituyentes bromo y cloro. El grupo ciano se añade luego a través de una reacción de sustitución nucleófila, y el paso final implica la formación de la porción sulfanylacetamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de equipos de síntesis automatizados para garantizar la precisión y la reproducibilidad. Las condiciones de reacción se controlan cuidadosamente, incluida la temperatura, la presión y el pH, para optimizar el rendimiento y la pureza. Los catalizadores y los disolventes se seleccionan en función de su capacidad para facilitar las reacciones deseadas al tiempo que minimizan los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o para convertir enlaces dobles en enlaces simples.
Sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas o los tioles. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de análogos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Los investigadores están investigando su potencial como compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos en el cuerpo. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-2-{[4-(3-bromofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida
- N-(4-fluorofenil)-2-{[4-(3-yodofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida
Unicidad
N-(4-bromofenil)-2-{[4-(3-clorofenil)-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il]sulfanil}acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus sustituyentes bromo y cloro, junto con los grupos ciano y sulfanyl, lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C20H15BrClN3O2S |
|---|---|
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[[4-(3-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15BrClN3O2S/c21-13-4-6-15(7-5-13)24-19(27)11-28-20-17(10-23)16(9-18(26)25-20)12-2-1-3-14(22)8-12/h1-8,16H,9,11H2,(H,24,27)(H,25,26) |
Clave InChI |
FQRGJKOGAAAXGE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665218.png)
![6-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665220.png)

![ethyl 4-{5-[(E)-(2-{[(4-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11665239.png)
![(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11665242.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665245.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11665270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)

